molecular formula C25H29N3O6S2 B2918846 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877651-77-9

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2918846
CAS No.: 877651-77-9
M. Wt: 531.64
InChI Key: PGJWAPOGILSHTB-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound featuring a pyran ring substituted with various functional groups. Known for its multi-faceted reactivity, this compound has applications in numerous fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology:

  • Explored for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to interact with biological systems.

Medicine:

Industry:

  • Utilized in the synthesis of advanced materials and as a precursor in the manufacturing of specialized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol

    • Reagents: 2-ethylbutanamide, thionyl chloride, thiosemicarbazide

    • Conditions: Refluxing 2-ethylbutanamide with thionyl chloride to form the acid chloride, followed by reaction with thiosemicarbazide under heating to form the thiadiazole derivative.

  • Step 2: Synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

    • Reagents: 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol, 4-oxo-4H-pyran-3-yl 4-butoxybenzoate, base (e.g., sodium hydride)

    • Conditions: Reaction of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol with 4-oxo-4H-pyran-3-yl 4-butoxybenzoate in the presence of sodium hydride under inert atmosphere to yield the target compound.

Industrial Production Methods:

  • Scaling up the aforementioned synthetic routes requires optimization of reaction times, temperatures, and the use of flow chemistry techniques to enhance yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiadiazole and pyran rings can undergo oxidation reactions, forming sulfoxides or sulfonates.

  • Reduction: Reduction reactions primarily target the carbonyl groups within the pyran and benzoate moieties.

  • Substitution: Nucleophilic substitution at the thiadiazole ring or ester group.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Substitution Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)

Major Products:

  • Oxidation: Formation of sulfoxides or sulfonates.

  • Reduction: Alcohols or amines.

  • Substitution: Varied substituted products based on the nucleophile used.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: Enzyme inhibition by binding to active sites, disruption of cell wall synthesis in microbes.

  • Pathways: The thiadiazole ring interacts with sulfur-containing amino acids in proteins, leading to enzyme inhibition or modification.

Comparison with Similar Compounds

  • 6-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol

Uniqueness:

  • The combination of functional groups in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate offers a broader range of chemical reactivity and biological interactions compared to similar compounds.

This unique profile makes it an attractive candidate for further research and application in various scientific and industrial fields.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S2/c1-4-7-12-32-18-10-8-17(9-11-18)23(31)34-21-14-33-19(13-20(21)29)15-35-25-28-27-24(36-25)26-22(30)16(5-2)6-3/h8-11,13-14,16H,4-7,12,15H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWAPOGILSHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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